![molecular formula C18H11N3O6 B2787588 8-methoxy-3-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one CAS No. 189253-35-8](/img/structure/B2787588.png)
8-methoxy-3-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
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Description
8-methoxy-3-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one, commonly known as MNAC, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Scientific Research Applications
- Application : Researchers have synthesized a new class of benzoxazine-containing monomers from renewable resources, including eugenol (a natural phenol from clove oil), paraformaldehyde, and various aromatic diamines . These bio-based benzoxazines offer advantages such as low melt viscosity, minimal cure shrinkage, and good thermal stability.
- DSC Study : The polymerization behavior of eugenol-based benzoxazine monomers was studied using differential scanning calorimetry (DSC). The monomers exhibited exothermic peaks associated with curing between 170 °C and 250 °C. The cured materials achieved char yields up to 36.5% at 800 °C in a nitrogen atmosphere .
- Method : Researchers have explored the triazolization reaction involving primary amines, enolizable ketones, and 4-nitrophenyl azide. This reaction proceeds through an equilibrium between imine and enamine, followed by an enamine-mediated [3+2] cycloaddition reaction .
Bio-Based Benzoxazines
Polymerization Behavior
Triazolization Reactions
properties
IUPAC Name |
8-methoxy-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O6/c1-25-14-4-2-3-11-9-13(18(22)26-15(11)14)17-20-19-16(27-17)10-5-7-12(8-6-10)21(23)24/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSIMZUCNGVJFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-3-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one |
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